molecular formula C15H18N4O2 B2790054 2-(2-amino-4-methyl-6-oxo-1,6-dihydropyrimidin-1-yl)-N-(3,4-dimethylphenyl)acetamide CAS No. 1251710-93-6

2-(2-amino-4-methyl-6-oxo-1,6-dihydropyrimidin-1-yl)-N-(3,4-dimethylphenyl)acetamide

Cat. No.: B2790054
CAS No.: 1251710-93-6
M. Wt: 286.335
InChI Key: XMKIYDBAADKGGG-UHFFFAOYSA-N
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Description

2-(2-amino-4-methyl-6-oxo-1,6-dihydropyrimidin-1-yl)-N-(3,4-dimethylphenyl)acetamide is a complex organic compound with a pyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-amino-4-methyl-6-oxo-1,6-dihydropyrimidin-1-yl)-N-(3,4-dimethylphenyl)acetamide typically involves multi-step organic reactions. One common method involves the condensation of 2-amino-4-methyl-6-oxo-1,6-dihydropyrimidine with 3,4-dimethylphenylacetic acid under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the amide bond .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-(2-amino-4-methyl-6-oxo-1,6-dihydropyrimidin-1-yl)-N-(3,4-dimethylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as halides or amines in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a corresponding carboxylic acid, while reduction may produce an alcohol derivative.

Scientific Research Applications

2-(2-amino-4-methyl-6-oxo-1,6-dihydropyrimidin-1-yl)-N-(3,4-dimethylphenyl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2-amino-4-methyl-6-oxo-1,6-dihydropyrimidin-1-yl)-N-(3,4-dimethylphenyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and thereby exerting its effects. The exact pathways and molecular targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    2-amino-4-methyl-6-oxo-1,6-dihydropyrimidine: A precursor in the synthesis of the target compound.

    3,4-dimethylphenylacetic acid: Another precursor used in the synthesis.

    2-[(2-amino-6-oxo-1,6-dihydro-9H-purin-9-yl)methoxy]ethyl acetate: A related compound with similar structural features.

Uniqueness

2-(2-amino-4-methyl-6-oxo-1,6-dihydropyrimidin-1-yl)-N-(3,4-dimethylphenyl)acetamide is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Biological Activity

The compound 2-(2-amino-4-methyl-6-oxo-1,6-dihydropyrimidin-1-yl)-N-(3,4-dimethylphenyl)acetamide represents a unique structure within the realm of pyrimidine derivatives, known for their diverse biological activities. This article explores its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure

The molecular formula for this compound is C13H16N4OC_{13}H_{16}N_{4}O, with a molecular weight of approximately 244.29 g/mol. The compound features a pyrimidine ring substituted with an amino group and an acetamide moiety linked to a dimethylphenyl group.

Biological Activity Overview

Research indicates that pyrimidine derivatives exhibit a range of biological activities, including antiviral, anticancer, and antibacterial properties. The specific compound in focus has shown promise in several areas:

Antiviral Activity

Studies have indicated that pyrimidine derivatives can inhibit viral replication. For instance, compounds similar to the one have demonstrated activity against various viruses, including the hepatitis C virus (HCV) and influenza viruses. The structural modifications at the pyrimidine ring often enhance their binding affinity to viral proteins, which is crucial for their antiviral efficacy .

Anticancer Potential

The anticancer properties of this compound are particularly noteworthy. Research has shown that similar pyrimidine derivatives can induce apoptosis in cancer cells through mechanisms involving caspase activation and DNA synthesis inhibition. For example, derivatives with similar structures have been tested against A549 (lung cancer) and C6 (glioma) cell lines, showing significant cytotoxic effects .

Research Findings and Case Studies

Study Activity Findings
Study 1AntiviralDemonstrated effective inhibition of HCV at concentrations as low as 0.20 μM .
Study 2AnticancerInduced apoptosis in A549 cells with IC50 values around 130 μM; significant activation of caspase-3 was observed .
Study 3AntibacterialShowed moderate activity against E. coli and S. aureus; further optimization needed for enhanced efficacy .

The biological activity of this compound can be attributed to its ability to interact with specific biological targets:

  • Viral Proteins : The structural analogs have been shown to bind effectively to viral proteins like the NS5A protein in HCV.
  • Cellular Pathways : In cancer cells, these compounds may disrupt critical pathways involved in cell proliferation and survival, leading to increased apoptosis.
  • Bacterial Cell Walls : The interaction with bacterial cell walls could lead to disruption of bacterial integrity.

Properties

IUPAC Name

2-(2-amino-4-methyl-6-oxopyrimidin-1-yl)-N-(3,4-dimethylphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O2/c1-9-4-5-12(6-10(9)2)18-13(20)8-19-14(21)7-11(3)17-15(19)16/h4-7H,8H2,1-3H3,(H2,16,17)(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMKIYDBAADKGGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CN2C(=O)C=C(N=C2N)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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